2-Oxopyrrolidine-1-carboxamide 2-Oxopyrrolidine-1-carboxamide Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 40451-67-0
VCID: VC21323109
InChI: InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
SMILES: C1CC(=O)N(C1)C(=O)N
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

2-Oxopyrrolidine-1-carboxamide

CAS No.: 40451-67-0

Cat. No.: VC21323109

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopyrrolidine-1-carboxamide - 40451-67-0

Specification

CAS No. 40451-67-0
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name 2-oxopyrrolidine-1-carboxamide
Standard InChI InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
Standard InChI Key XYVMBSCIEDOIJQ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C(=O)N
Canonical SMILES C1CC(=O)N(C1)C(=O)N
Melting Point 148°C

Introduction

Chemical Structure and Identity

Molecular Characteristics

2-Oxopyrrolidine-1-carboxamide is characterized by its pyrrolidine ring structure with specific functional groups that define its chemical behavior. The compound has a molecular weight of 128.13 g/mol, making it a relatively small molecule that could potentially cross cellular membranes . Its structure consists of a five-membered pyrrolidine ring with an oxo group at the 2-position and a carboxamide group attached to the nitrogen atom, creating a compact yet functionally rich molecule . This specific arrangement of atoms contributes to its potential for hydrogen bonding interactions with biological targets, which may influence its biochemical activities in various systems. The compound's structure has been fully characterized through spectroscopic methods, and its exact mass has been determined to be 128.058577502 g/mol, providing precise identification parameters for analytical purposes .

Chemical Identifiers and Nomenclature

Physical and Chemical Properties

Key Physical Properties

2-Oxopyrrolidine-1-carboxamide exhibits physical properties that influence its behavior in both laboratory and biological settings. The compound possesses a Topological Polar Surface Area (TPSA) of 63.40 Ų, indicating a moderate degree of polarity that affects its solubility and membrane permeability characteristics . Its partition coefficient values are represented by an XlogP of -0.10 and an AlogP of -0.31, suggesting slight hydrophilicity which could impact its distribution in aqueous biological environments and its ability to cross lipid membranes . These slightly negative partition coefficient values indicate that the compound has a preference for aqueous environments over lipid phases, though the values are close enough to zero that the compound likely possesses a balanced hydrophilic-lipophilic character. The molecular features responsible for its hydrogen bonding capabilities include 2 hydrogen bond acceptors and 1 hydrogen bond donor, which play crucial roles in determining its interactions with biological macromolecules and solvent molecules .

Structural Features and Reactivity

The reactivity profile of 2-Oxopyrrolidine-1-carboxamide is influenced by its functional groups and structural elements. The compound contains no rotatable bonds, suggesting a relatively rigid structure that may influence its binding conformations with biological targets . Its amide functional group can participate in hydrogen bonding interactions as both a donor and acceptor, potentially enabling interactions with protein binding sites, nucleic acids, or other biomolecules. The carbonyl groups present in the structure (one in the pyrrolidine ring and one in the carboxamide group) are potential sites for nucleophilic attack, which could be relevant in metabolic transformations. The nitrogen atom in the pyrrolidine ring is part of an amide bond, reducing its basicity compared to a typical amine, which affects its protonation state under physiological conditions.

ADMET Properties and Pharmacokinetic Profile

Absorption and Distribution Predictions

Computational models predict that 2-Oxopyrrolidine-1-carboxamide possesses favorable absorption characteristics through biological membranes. The compound shows a high probability (98.61%) for positive human intestinal absorption, suggesting efficient uptake from the gastrointestinal tract if administered orally . Its predicted ability to cross the blood-brain barrier is notably high with a 100% probability, indicating potential for central nervous system penetration and possible neurological applications or concerns . The compound also demonstrates a moderate probability (55.99%) of permeability through Caco-2 cell monolayers, which are commonly used as an in vitro model for intestinal epithelial permeability . These predicted properties collectively suggest that the compound could achieve good systemic bioavailability and potential distribution to various tissues including the brain. Additionally, the human oral bioavailability prediction is positive with a 78.57% probability, further supporting its potential for oral administration in theoretical pharmaceutical applications .

Biological Occurrence and Significance

Natural Sources and Distribution

Chemical Synthesis and Modifications

Synthetic Approaches

While the search results don't provide a specific synthesis route for 2-Oxopyrrolidine-1-carboxamide, synthetic methodologies for structurally related pyrrolidine compounds offer insights into potential approaches. Pyrrolidine derivatives with carboxamide functionalities can be synthesized through various methods including cyclization reactions, Ugi condensations, and modifications of preformed pyrrolidine rings . For example, one synthetic approach for related compounds involves a one-pot method using Ugi condensation followed by intramolecular SN cyclization, which has been utilized for the synthesis of (E)-2-aroyl-4-arylidene-5-oxopyrrolidine derivatives . Another relevant synthetic methodology involves a six-step process for the synthesis of pyrrolidine derivatives, which includes key transformations such as diastereoselective epoxidation, Lewis acid-catalyzed ring-opening, SN2 reactions, and tandem reduction-cyclization reactions . These synthetic approaches could potentially be adapted for the specific synthesis of 2-Oxopyrrolidine-1-carboxamide by modifying the reagents and reaction conditions to introduce the appropriate functionalities.

Structure-Activity Relationship Considerations

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of 2-Oxopyrrolidine-1-carboxamide typically involve various spectroscopic techniques that provide structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would reveal the characteristic signals for the pyrrolidine ring protons and carbons, as well as the distinctive resonances for the carboxamide group. Mass spectrometry would confirm the molecular weight of 128.13 g/mol and provide fragmentation patterns specific to the compound's structure . Infrared (IR) spectroscopy would identify key functional groups, particularly the characteristic absorption bands for the amide and lactam carbonyl groups, which typically appear in the 1630-1690 cm-1 region. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with appropriate detectors could be used for quantitative analysis and purity determination of the compound in various matrices.

Computational Analysis and Molecular Modeling

Computational methods provide valuable insights into the three-dimensional structure and electronic properties of 2-Oxopyrrolidine-1-carboxamide. Molecular modeling techniques can generate conformational states that represent the energetically favorable arrangements of the molecule in various environments . Quantum mechanical calculations can elucidate the electronic distribution and predict reactivity sites within the molecule, information that is valuable for understanding potential reaction mechanisms and interactions with biological targets. Docking simulations, similar to those performed with related pyrrolidine derivatives, could predict potential binding interactions with protein targets . These computational approaches complement experimental methods and provide rational frameworks for designing derivatives with enhanced properties or specific biological activities. The relatively rigid structure of 2-Oxopyrrolidine-1-carboxamide, with no rotatable bonds, simplifies conformational analysis while still allowing for the investigation of electronic properties and intermolecular interactions .

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